molecular formula C23H26FNO2S B2373225 (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1705866-02-9

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2373225
CAS No.: 1705866-02-9
M. Wt: 399.52
InChI Key: VBHWTQZSZBWBPW-UHFFFAOYSA-N
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Description

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic chemical compound of interest in medicinal chemistry and preclinical pharmaceutical research. This complex molecule features a 1,4-thiazepane ring system, a tetrahydro-2H-pyran (oxane) ring, and fluorophenyl and phenyl substituents. These structural components are commonly found in compounds investigated for their biological activity. Heterocyclic compounds containing the tetrahydro-2H-pyran scaffold, for instance, have been the subject of research for their relaxant effects on airway smooth muscle, suggesting potential for development into anti-asthmatic drugs . Furthermore, fluorinated aromatic rings are a common feature in many bioactive molecules and approved pharmaceuticals, as the fluorine atom can significantly modulate a compound's potency, metabolic stability, and membrane permeability . The specific spatial arrangement and combination of these rings in this methanone derivative make it a valuable intermediate for constructing more complex chemical entities. Researchers may utilize this compound as a key building block in structure-activity relationship (SAR) studies, particularly in programs targeting G-protein-coupled receptors (GPCRs) or kinases. It is supplied as a high-purity material to ensure consistent and reliable results in analytical and biological screening applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-phenyloxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO2S/c24-20-9-5-4-8-19(20)21-10-13-25(14-17-28-21)22(26)23(11-15-27-16-12-23)18-6-2-1-3-7-18/h1-9,21H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHWTQZSZBWBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Thiazepane vs. Piperazine Derivatives

The thiazepane ring in the target compound differs from piperazine derivatives (e.g., thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone from ). Piperazines are six-membered rings with two nitrogen atoms, offering strong hydrogen-bonding capabilities.

Tetrahydropyran vs. Benzothiazine Systems

The tetrahydropyran in the target compound contrasts with the 1,4-benzothiazine ring in (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (). Benzothiazine’s fused aromatic system and sulfone groups increase polarity, which may reduce CNS activity compared to the target’s tetrahydropyran, a simpler oxygen-containing ring with moderate lipophilicity .

Substituent Effects

Fluorinated Aromatic Groups

The 2-fluorophenyl group in the target compound is structurally analogous to the 2,4-difluorophenyl moiety in 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Fluorine atoms enhance metabolic stability and electron-withdrawing effects, which can influence receptor binding. However, the target’s single fluorine may offer a balance between activity and toxicity compared to difluorinated analogs .

Phenyl vs. Sulfonyl Groups

The phenyl group in the target compound contrasts with the sulfonyl-containing analogs in . Sulfonyl groups increase hydrophilicity and may improve solubility but could reduce membrane permeability. The target’s unsubstituted phenyl group likely enhances lipophilicity, favoring passive diffusion across biological membranes .

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound Benzothiazine Analog () Piperazine Derivative ()
logP ~3.5 (estimated) ~2.8 (sulfone reduces logP) ~4.0 (trifluoromethyl increases logP)
Solubility (mg/mL) Low (tetrahydropyran) Moderate (sulfone enhances) Very low (high logP)
Metabolic Stability High (fluorine shields) Moderate Variable (piperazine susceptible)

Chemoinformatic Similarity

Using Tanimoto coefficients (), the target compound’s binary fingerprint would likely show moderate similarity (~0.4–0.6) to benzothiazine and piperazine analogs due to shared methanone and aromatic features. Lower similarity (~0.2–0.3) is expected with triazole derivatives () due to divergent core structures .

Q & A

Q. What analytical techniques resolve degradation by-products formed during long-term stability studies?

  • Methodological Answer:
  • Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
  • HPLC-PDA/ELSD: Track degradation peaks and compare retention times with synthetic standards.
  • LC-MS/MS: Identify by-products via fragmentation patterns and high-resolution mass matching .

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